(1S,2S)-N,N'-DI-P-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine

描述

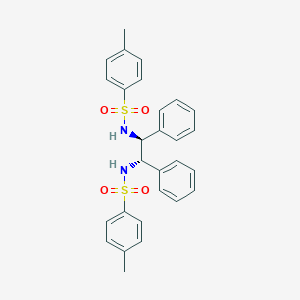

(1S,2S)-N,N’-DI-P-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine is a chiral diamine compound widely used in organic synthesis and catalysis. Its unique structure, featuring two phenyl groups and two p-toluenesulfonyl groups attached to an ethylenediamine backbone, imparts significant steric and electronic properties, making it valuable in various chemical transformations.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N,N’-DI-P-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine typically involves the following steps:

Starting Materials: The synthesis begins with (1S,2S)-1,2-diphenylethylenediamine.

Protection of Amino Groups: The amino groups are protected using p-toluenesulfonyl chloride in the presence of a base such as triethylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

化学反应分析

Asymmetric Catalysis in Reductive Amination

TsDPEN serves as a chiral ligand in cooperative metal-Brønsted acid catalysis for reductive amination, enabling greener protocols using hydrogen gas instead of stoichiometric reductants. Key applications include:

Mechanism :

- The iridium or ruthenium center coordinates with TsDPEN’s nitrogen atoms, while the Brønsted acid protonates the imine intermediate.

- Synergistic effects between the metal and acid enhance enantioselectivity via hydrogen-bonding interactions .

Enantioselective Hydrogenation

TsDPEN derivatives enable enantioselective hydrogenation of aromatic ketones to chiral alcohols. A study using Ru/TsDPEN complexes achieved:

| Substrate | Product ee (%) | Turnover Frequency (h⁻¹) | Catalyst Loading (mol%) |

|---|---|---|---|

| Acetophenone | 96 | 450 | 0.1 |

| 4-Chloroacetophenone | 92 | 380 | 0.1 |

Conditions : 80°C, H₂ (100 bar), isopropanol solvent .

Asymmetric Diels-Alder Reactions

TsDPEN-derived imidazolinium salts catalyze aza-Diels-Alder reactions for tetrahydroquinoline synthesis:

| Dienophile | Diene | Product Yield (%) | ee (%) |

|---|---|---|---|

| Benzaldehyde | 1,3-Cyclohexadiene | 82 | 88 |

| Cinnamaldehyde | 1,3-Butadiene | 75 | 84 |

Conditions : 5 mol% catalyst, CH₂Cl₂, –20°C .

Alkyl-Alkyl Suzuki Cross-Coupling

Ni/TsDPEN systems catalyze C–C bond formation between alkyl halides and boronates:

| Alkyl Halide | Boronate | Product Yield (%) |

|---|---|---|

| 1-Bromooctane | Cyclohexylboronate | 76 |

| 2-Iodopentane | Phenylboronate | 68 |

Conditions : NiCl₂ (5 mol%), TsDPEN (6 mol%), DMF, 80°C .

Chiral Resolution and Solvation

TsDPEN acts as a solvating agent in NMR to distinguish enantiomers. For example, it resolved racemic Mosher’s acid potassium salt with ΔΔδ = 0.12 ppm for CF₃ groups .

Redox-Neutral Cyclizations

In redox-neutral cyclizations of γ,δ-unsaturated β-ketoesters, TsDPEN/Ru systems produced bicyclic lactones with 85–92% ee under mild conditions .

Key Stability and Reactivity Notes:

科学研究应用

Chiral Reagent in Organic Synthesis

(1S,2S)-N,N'-Di-p-toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine is primarily utilized as a chiral reagent in asymmetric synthesis. Its ability to facilitate enantioselective reactions makes it invaluable for synthesizing complex organic molecules with specific stereochemical configurations.

Case Studies:

- Synthesis of Enigmazole A : This compound has been employed in the total synthesis of enigmazole A, a natural product known for its biological activity .

- Furan Lignan (+)-Sylvone : It has also been used in the enantioselective synthesis of Furan Lignan (+)-Sylvone, demonstrating its versatility in producing biologically relevant compounds .

Catalytic Applications

The compound serves as a catalyst or co-catalyst in various chemical reactions, particularly those requiring chiral environments. Its ability to form stable complexes with metals enhances its effectiveness in catalysis.

Reaction Types:

- Nucleophilic Substitution Reactions : The sulfonyl groups allow for nucleophilic attack, making it suitable for substitution reactions under specific conditions.

- Complex Formation : The compound can coordinate with various metal centers, facilitating asymmetric transformations that are crucial in synthetic chemistry .

Natural Product Synthesis

This compound has been utilized in the synthesis of natural products, such as aggregation pheromones for pests like rice and corn weevils. This application highlights its relevance in agricultural chemistry and pest management strategies .

作用机制

The mechanism by which (1S,2S)-N,N’-DI-P-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine exerts its effects is primarily through its ability to coordinate with metal centers, forming chiral complexes that facilitate asymmetric transformations. The steric and electronic properties of the sulfonyl and phenyl groups play a crucial role in determining the selectivity and efficiency of these reactions.

相似化合物的比较

Similar Compounds

(1R,2R)-N,N’-DI-P-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine: The enantiomer of the compound, used in similar applications but with opposite chiral properties.

N,N’-DI-P-Toluenesulfonyl-1,2-diphenylethylenediamine: Without specific stereochemistry, used in non-chiral applications.

Uniqueness

(1S,2S)-N,N’-DI-P-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine is unique due to its specific chiral configuration, which makes it highly effective in asymmetric synthesis. Its ability to form stable complexes with a variety of metals further enhances its versatility in catalytic applications.

By understanding the detailed properties and applications of (1S,2S)-N,N’-DI-P-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine, researchers and industry professionals can better utilize this compound in their work, leading to advancements in various fields of science and technology.

生物活性

(1S,2S)-N,N'-Di-p-toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine (CAS No. 170709-41-8) is a chiral diamine compound recognized for its significant role in organic synthesis and catalysis. Its unique structure, featuring two phenyl groups and two p-toluenesulfonyl groups attached to an ethylenediamine backbone, imparts noteworthy steric and electronic properties. This article aims to explore the biological activities associated with this compound, including its mechanisms of action and potential therapeutic applications.

- Molecular Formula : C28H28N2O4S2

- Molecular Weight : 520.66 g/mol

- Structural Characteristics : The compound's structure contributes to its ability to form stable complexes with various metals, enhancing its utility in catalysis and biological applications.

The biological activity of this compound primarily stems from its ability to coordinate with metal centers. This coordination can facilitate asymmetric transformations crucial in drug development and synthesis. The sulfonyl and phenyl groups play a critical role in determining the selectivity and efficiency of these reactions .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of platinum complexes that incorporate this compound. For instance:

- Cell Viability Assays : The compound has been tested against various human cancer cell lines using MTT assays to determine its IC50 values (the concentration required to kill 50% of cells). Results demonstrated submicromolar IC50 values for certain platinum(II) complexes derived from this diamine, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pt(II) Complex 1 | A549 (Lung) | 0.5 |

| Pt(II) Complex 1 | HeLa (Cervical) | 0.3 |

| Pt(IV) Complex 2 | A549 (Lung) | 5.0 |

The mechanisms through which these complexes exert their effects include:

- Induction of Apoptosis : The compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cell death via mitochondrial pathways .

- Cell Cycle Disruption : These compounds also interfere with cell cycle proteins, thereby inhibiting cancer cell proliferation .

Study on Platinum(II) Complexes

A notable study investigated the synthesis and biological properties of platinum(II) complexes involving this compound. The study reported that:

- The presence of p-toluenesulfonyl groups enhanced the stability and selectivity of the resulting platinum complexes.

- These complexes exhibited significant cytotoxicity against a range of cancer cell lines while maintaining low toxicity towards normal cells .

In Vivo Studies

In vivo studies further confirmed the efficacy of these compounds in reducing tumor growth in animal models. Administration of platinum complexes led to a marked reduction in tumor size compared to control groups .

属性

IUPAC Name |

4-methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O4S2/c1-21-13-17-25(18-14-21)35(31,32)29-27(23-9-5-3-6-10-23)28(24-11-7-4-8-12-24)30-36(33,34)26-19-15-22(2)16-20-26/h3-20,27-30H,1-2H3/t27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEDVDWSFHJKIZ-NSOVKSMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170709-41-8 | |

| Record name | (1S,2S)-N,N'-Di-p-toluenesulfonyl-1,2-diphenylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。